2-Amino-4-phenyl-3-thiophenecarbonitrile

Catalog No.
S758759
CAS No.
4651-73-4
M.F
C11H8N2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-phenyl-3-thiophenecarbonitrile

CAS Number

4651-73-4

Product Name

2-Amino-4-phenyl-3-thiophenecarbonitrile

IUPAC Name

2-amino-4-phenylthiophene-3-carbonitrile

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2

InChI Key

RMSVWOYCWFNSCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=C2C#N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C#N)N
  • Heterocyclic Thiophene Ring

    The presence of the thiophene ring, a five-membered aromatic ring containing sulfur, makes 2-Amino-4-phenylthiophene-3-carbonitrile a heterocyclic compound. This class of molecules is known for its diverse biological activities, including medicinal properties .

  • Amino Group

    The amino group (NH2) introduces a potential site for chemical modifications, allowing the creation of derivatives with potentially altered properties. This functional group can also be involved in hydrogen bonding, which can be crucial for interactions with biological molecules .

  • Nitrile Group

    The nitrile group (CN) can participate in various reactions, making it a versatile functional group for organic synthesis. It can also be a bioisostere of a carboxylic acid group, potentially mimicking the behavior of natural molecules in biological systems .

2-Amino-4-phenyl-3-thiophenecarbonitrile, with the chemical formula C11H10N2S, is a heterocyclic compound featuring both thiophene and carbonitrile functional groups. This compound is characterized by the presence of an amino group at the 2-position, a phenyl group at the 4-position, and a carbonitrile group at the 3-position of the thiophene ring. Its structural uniqueness contributes to its diverse applications in medicinal chemistry and agrochemical industries.

. Notably, it can undergo nucleophilic substitutions and cyclization reactions. The Gewald reaction is commonly employed for synthesizing derivatives of 2-aminothiophenes, including this compound. This reaction involves the condensation of α-thiocyanatoacetophenone with methylene active nitriles, leading to the formation of various substituted thiophenes .

Research indicates that compounds similar to 2-amino-4-phenyl-3-thiophenecarbonitrile exhibit significant biological activities, including antimicrobial and antifungal properties. These activities are attributed to the electron-rich nature of the thiophene ring and the presence of the amino group, which can interact with biological targets. Specific studies have shown that derivatives can inhibit certain enzymes or microbial growth, making them potential candidates for pharmaceutical development .

The synthesis of 2-amino-4-phenyl-3-thiophenecarbonitrile can be achieved through various methods:

  • Gewald Reaction: This method involves reacting α-thiocyanatoacetophenone with suitable nitriles under basic conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation to enhance reaction rates and yields in the synthesis of 2-aminothiophenes .
  • Nanocatalysis: The use of nanocatalysts like Mg/La mixed oxides has been reported to facilitate this synthesis efficiently under mild conditions .

2-Amino-4-phenyl-3-thiophenecarbonitrile serves as an important building block in the production of agrochemicals and pharmaceuticals. Its derivatives are utilized in developing herbicides and fungicides due to their biological activity. Additionally, it can be used in organic synthesis as an intermediate for creating more complex molecular structures .

Interaction studies involving 2-amino-4-phenyl-3-thiophenecarbonitrile focus on its binding affinity with various biological macromolecules. These studies often utilize techniques such as molecular docking and spectroscopic methods to understand how this compound interacts with enzymes or receptors. Such investigations reveal insights into its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2-amino-4-phenyl-3-thiophenecarbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-methyl-5-phenyl-3-thiophenecarbonitrileMethyl group at position 4Enhanced solubility and altered biological activity
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrileDichlorophenyl substitutionIncreased potency against specific pathogens
2-Amino-4,5-dihydrothiophene-3-carbonitrilesDihydrothiophene structureDifferent reactivity patterns due to saturation

These compounds exhibit varying degrees of biological activity and chemical reactivity due to modifications in their substituents, which can significantly influence their applications in medicinal chemistry and agrochemistry.

XLogP3

3.2

Dates

Modify: 2023-08-15

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